4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-6,7-dihydro-2-methyl-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-2-methyl-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form an intermediate, which is then cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-2-methyl-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-6,7-dihydro-2-methyl-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-2-methyl-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5,6-dihydro-7H-pyrrolo[3,2-d]pyridine-7-carboxylic acid tert-butyl ester
Uniqueness
4-Chloro-6,7-dihydro-2-methyl-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific structural features and the presence of a chlorine atom, which allows for various chemical modifications
Properties
IUPAC Name |
4-chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-4-10-6-3-9-2-5(6)7(8)11-4/h9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGONTOMGOSOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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